4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine
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Overview
Description
4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a pyridine ring, and it is substituted with 3,5-dimethylphenyl and 3-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the 3,5-dimethylphenyl and 3-methoxyphenyl groups.
Coupling with Pyridine: The final step involves coupling the substituted thiazole with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or methoxylated derivatives.
Scientific Research Applications
4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules
Properties
CAS No. |
325769-62-8 |
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Molecular Formula |
C23H20N2OS |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)-2-(3-methoxyphenyl)-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C23H20N2OS/c1-15-11-16(2)13-19(12-15)21-22(17-7-9-24-10-8-17)27-23(25-21)18-5-4-6-20(14-18)26-3/h4-14H,1-3H3 |
InChI Key |
FXQLOVOHODFMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(SC(=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4)C |
Origin of Product |
United States |
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